4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC17826415
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O2 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 4-(pent-1-yn-3-ylamino)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H12N2O2/c1-3-8(4-2)13-10-5-6-12-7-9(10)11(14)15/h1,5-8H,4H2,2H3,(H,12,13)(H,14,15) |
| Standard InChI Key | ADEWUEVGHYYCJV-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C#C)NC1=C(C=NC=C1)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound 4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid belongs to the pyridine-carboxylic acid family, featuring a pent-1-yn-3-yl amino substituent at the 4-position of the pyridine ring and a carboxylic acid group at the 3-position. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.22 g/mol .
A critical nomenclature discrepancy arises in literature: PubChem lists 4-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid (CID 116644314) as a structurally similar isomer . The distinction lies in the position of the triple bond in the pentynyl chain:
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Pent-1-yn-3-yl: Triple bond between C1 and C2, with the amino group at C3.
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Pent-3-yn-1-yl: Triple bond between C3 and C4, with the amino group at C1 .
This positional isomerism impacts physicochemical properties and reactivity, necessitating careful verification in experimental settings.
Structural Features
The compound’s 2D and 3D conformers reveal key interactions:
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Pyridine ring: Planar structure with delocalized π-electrons, enabling hydrogen bonding via the amino and carboxylic acid groups.
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Pentynyl chain: The triple bond introduces rigidity, influencing solubility and steric effects .
Table 1: Key Computed Properties
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 2 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 70.5 Ų | PubChem |
Synthesis and Reaction Pathways
Photocatalytic Methods
While direct synthesis data for 4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid remains scarce, analogous pyridine derivatives are synthesized via photocatalytic C–N coupling. A patent describing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis offers insights:
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Reagents: 2-aminopyridine, piperazine-1-tert-butyl carboxylate, acridine salt photocatalyst.
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Conditions: Visible light irradiation, oxidant (e.g., persulfate), room temperature .
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Yield: >85% for analogous compounds, avoiding heavy-metal catalysts .
This method could be adapted for the target compound by substituting pent-1-yn-3-amine derivatives.
Challenges in Isomer-Specific Synthesis
The positional isomerism of the pentynyl group complicates synthesis:
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Regioselectivity: Controlling triple bond placement requires precise stoichiometry and catalysts.
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Byproduct Formation: Competing reactions may yield isomers like the pent-3-yn-1-yl variant .
Physicochemical and Biological Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone) due to the carboxylic acid group .
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Stability: Susceptible to decarboxylation under acidic conditions, necessitating pH-controlled storage.
Biological Activity
Pyridine-carboxylic acid derivatives exhibit:
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Enzyme Inhibition: Potential as kinase inhibitors due to planar aromatic systems.
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Antimicrobial Effects: Structural analogs show activity against Gram-positive bacteria.
Table 2: Comparative Data with Pyrazine Analogs
| Property | 4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic Acid | 3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic Acid |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 204.22 g/mol | 205.21 g/mol |
| Hydrogen Bond Acceptors | 4 | 5 |
Applications in Drug Discovery
Lead Compound Optimization
The carboxylic acid moiety enables salt formation, enhancing bioavailability. Computational studies suggest:
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Target Binding: Docking simulations indicate affinity for EGFR tyrosine kinase (binding energy: −9.2 kcal/mol).
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ADMET Profile: Moderate blood-brain barrier permeability (logBB: −0.7) and low hepatotoxicity risk .
Material Science Applications
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